molecular formula C13H4F6O2 B7910659 Perfluorophenyl 4-fluorobenzoate

Perfluorophenyl 4-fluorobenzoate

Cat. No.: B7910659
M. Wt: 306.16 g/mol
InChI Key: AEMGSQVSVDUWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorophenyl 4-fluorobenzoate is a chemical compound with the molecular formula C₁₃H₄F₆O₂. It is known for its unique structure, which includes a perfluorinated phenyl group and a fluorobenzoate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorophenyl 4-fluorobenzoate can be synthesized through a palladium-catalyzed alkoxycarbonylation of aryl bromides. This method involves the use of palladium catalysts and specific reaction conditions to achieve the desired product . The general procedure includes the use of solvents that are dried according to standard procedures and flash chromatography on silica gel for purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-fluorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, various solvents, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoates .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorophenyl 4-nitrobenzoate
  • Perfluorophenyl 4-methoxybenzoate
  • Perfluorophenyl 4-chlorobenzoate

Uniqueness

Perfluorophenyl 4-fluorobenzoate is unique due to its specific combination of a perfluorinated phenyl group and a fluorobenzoate moiety. This structure imparts distinct chemical properties, such as high stability and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F6O2/c14-6-3-1-5(2-4-6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMGSQVSVDUWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorophenyl 4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Perfluorophenyl 4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Perfluorophenyl 4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Perfluorophenyl 4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Perfluorophenyl 4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Perfluorophenyl 4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.